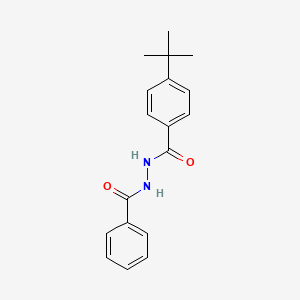

N'-Benzoyl-4-(tert-butyl)benzohydrazide

Description

Historical Context of Benzohydrazide (B10538) Chemistry

The field of hydrazide chemistry gained substantial momentum following the discovery and clinical success of isonicotinic acid hydrazide (Isoniazid) as a potent anti-tubercular agent. nih.gov This pivotal discovery spurred chemists to synthesize and evaluate a vast array of related hydrazide structures, including benzohydrazides. nih.govpensoft.net Initially, much of the research centered on combating tuberculosis and other microbial infections. derpharmachemica.com

Over the decades, the scope of benzohydrazide chemistry has expanded dramatically. Researchers have developed various synthetic methodologies, often involving the condensation of a benzohydrazide with an aldehyde or ketone to form hydrazone derivatives. derpharmachemica.comderpharmachemica.com These synthetic routes are valued for their efficiency and the structural diversity they can generate. The resulting compounds have been investigated for a multitude of biological activities beyond their antimicrobial properties, including anti-inflammatory, anticonvulsant, anticancer, antioxidant, and insecticidal activities. thepharmajournal.combiointerfaceresearch.comnih.gov This rich history has established benzohydrazides as a privileged scaffold in medicinal chemistry and materials science. biointerfaceresearch.com

Significance of the N'-Benzoyl-4-(tert-butyl)benzohydrazide Scaffold in Contemporary Chemical and Biological Sciences

The this compound scaffold and its derivatives are subjects of ongoing research, demonstrating notable potential in various scientific domains, particularly in the field of enzyme inhibition. The presence of the bulky tert-butyl group and the aromatic benzoyl moiety on the benzohydrazide core creates a unique chemical architecture that can be tailored for specific biological targets.

A significant area of application for this scaffold is in the development of urease inhibitors. nih.govnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a key strategy in treating infections caused by certain pathogens, such as Helicobacter pylori. A study detailed the synthesis of a series of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives and evaluated their ability to inhibit urease in vitro. nih.gov

The general synthetic route involves a multi-step process starting from 4-(tert-butyl)benzoic acid. First, the acid is esterified to produce methyl 4-tert-butylbenzoate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-(tert-butyl)benzohydrazide. Finally, condensation of this hydrazide with various substituted aromatic aldehydes produces the target N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov

The inhibitory activities of these synthesized compounds against urease were quantified and compared to a standard inhibitor, thiourea (B124793). Several derivatives exhibited potent inhibitory activity, with some even surpassing the efficacy of the standard. nih.govnih.gov The structure-activity relationship (SAR) analysis from this research indicated that the nature and position of substituents on the benzylidene ring played a crucial role in the inhibitory potency. nih.gov

| Compound | Substituent on Benzylidene Ring | IC₅₀ (µM) ± SEM¹ |

|---|---|---|

| Derivative 1 | 2-Hydroxy | 22.12 ± 0.65 |

| Derivative 2 | 2,4-Dihydroxy | 13.33 ± 0.58 |

| Derivative 3 | 3,4-Dihydroxy | 23.33 ± 0.88 |

| Derivative 4 | 3-Bromo-4-hydroxy-5-methoxy | 14.42 ± 0.94 |

| Derivative 5 | 4-Dimethylamino | 22.12 ± 0.91 |

| Thiourea (Standard) | N/A | 21.14 ± 0.425 |

¹IC₅₀ represents the concentration of a compound required for 50% inhibition of the urease enzyme. SEM is the Standard Error of the Mean. Data sourced from a study on N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov

The data clearly demonstrates that derivatives of the 4-(tert-butyl)benzohydrazide scaffold can be highly effective enzyme inhibitors. For instance, the compound with a 2,4-dihydroxy substitution on the benzylidene ring showed a significantly lower IC₅₀ value (13.33 ± 0.58 µM) than the standard thiourea (21.14 ± 0.425 µM), indicating higher potency. nih.govnih.gov Such findings underscore the importance of the this compound framework as a promising starting point for the design and development of new therapeutic agents. nih.gov Beyond urease inhibition, the broader class of N'-benzoyl-N-(tert-butyl)benzohydrazide analogues has been explored for other applications, including as insecticides. nih.gov This versatility highlights the scaffold's significance in contemporary chemical and biological sciences.

Structure

3D Structure

Properties

IUPAC Name |

N'-benzoyl-4-tert-butylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)15-11-9-14(10-12-15)17(22)20-19-16(21)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOUTEAUTYKSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzoyl 4 Tert Butyl Benzohydrazide

Strategies for the Synthesis of N'-Benzoyl-4-(tert-butyl)benzohydrazide

The formation of the core benzohydrazide (B10538) structure is a well-documented process, typically involving a multi-step reaction sequence starting from commercially available materials. The subsequent benzoylation step completes the synthesis of the title compound.

The synthesis of the key intermediate, 4-(tert-butyl)benzohydrazide, is generally achieved through a two-step process starting from 4-(tert-butyl)benzoic acid. nih.gov

Esterification: The first step involves the esterification of 4-(tert-butyl)benzoic acid. This is commonly carried out by refluxing the acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for approximately two hours to produce methyl 4-tert-butylbenzoate. nih.gov

Hydrazinolysis: The resulting methyl 4-tert-butylbenzoate is then converted to the corresponding hydrazide. nih.gov This transformation is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) in methanol, typically under reflux conditions for three to four hours. nih.gov

Following the synthesis of the 4-(tert-butyl)benzohydrazide intermediate, the final step to obtain this compound involves the acylation of the terminal nitrogen atom with a benzoyl group. This can be achieved using standard N-acylation methods, such as reacting the hydrazide with benzoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Table 1: Reaction Pathway for 4-(tert-butyl)benzohydrazide Intermediate

| Step | Reactant | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 (Esterification) | 4-(tert-butyl)benzoic acid | Methanol, Conc. H₂SO₄ | Reflux, 2 hours | Methyl 4-tert-butylbenzoate |

| 2 (Hydrazinolysis) | Methyl 4-tert-butylbenzoate | Hydrazine hydrate, Methanol | Reflux, 3-4 hours | 4-(tert-butyl)benzohydrazide |

Achieving high yields and purity is critical in the synthesis of benzohydrazide derivatives. Optimization strategies focus on reaction monitoring, reaction conditions, and purification techniques.

Reaction Monitoring: The progress of the synthetic reactions, particularly the formation of Schiff base derivatives, is periodically monitored using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. nih.gov

Catalysis: Acid catalysis is often employed to facilitate condensation reactions. For instance, glacial acetic acid is used as a catalyst when synthesizing N'-benzylidene derivatives from the hydrazide precursor. nih.gov

Purification: The final products are typically purified by recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts. biointerfaceresearch.com The purity of synthesized compounds can be confirmed using spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR. derpharmachemica.com The yields for these synthetic steps are often reported as good to excellent. nih.govnih.gov

Derivatization Approaches for this compound Analogues

The 4-(tert-butyl)benzohydrazide scaffold serves as a versatile platform for generating a wide array of analogues through various chemical transformations.

A common derivatization strategy involves the condensation of 4-(tert-butyl)benzohydrazide with various substituted aromatic aldehydes to form N'-substituted benzylidene derivatives, also known as Schiff bases or hydrazones. nih.govderpharmachemica.com This reaction is typically carried out by refluxing the hydrazide and the desired aldehyde in methanol with a few drops of glacial acetic acid. nih.gov This method has been used to synthesize a large number of derivatives with diverse substituents on the benzylidene ring, including chloro, bromo, methoxy, and dimethylamino groups. nih.govsemanticscholar.org The synthesized compounds are characterized using techniques such as HREI-MS and NMR spectroscopy. nih.govnih.gov

Table 2: Examples of Synthesized N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives

| Derivative Name | Aldehyde Used | Yield (%) | Reference |

|---|---|---|---|

| N'-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-Methoxybenzaldehyde | 95.1% | semanticscholar.org |

| N'-[(3-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 3-Bromobenzaldehyde | 99.2% | semanticscholar.org |

| N'-[(4-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-Chlorobenzaldehyde | 91.2% | semanticscholar.org |

| N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | Benzaldehyde | 65.0% | semanticscholar.org |

The benzohydrazide moiety is a valuable precursor for the synthesis of various heterocyclic systems. For example, 4-tert-Butylbenzoic hydrazide has been utilized as a key starting material in the synthesis of 1,3,4-oxadiazole derivatives. The synthesis of 2-(2-methylphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole demonstrates this transformation, where the hydrazide undergoes cyclization with a suitable reagent to form the five-membered oxadiazole ring.

Structural diversity can be introduced by modifying the peripheral groups of the core molecule.

Modifications at the tert-Butyl Position: The synthesis of analogues where the 4-(tert-butyl)phenyl group is replaced by other substituted phenyl rings has been explored. For instance, studies on hydrazones of 4-(Trifluoromethyl)benzohydrazide showcase analogues where the tert-butyl group is replaced by a trifluoromethyl (CF₃) group. nih.gov This indicates that starting with different 4-substituted benzoic acids allows for significant variation at this position.

Modifications at the Benzoyl Group: The N'-benzoyl group can also be readily modified. Research on N-tert-butyl-N,N'-diacylhydrazines shows that a variety of acyl groups can be incorporated. researchgate.net For example, N-benzoyl-N-tert-butylhydrazines have been reacted with β-triphenylgermyl propanoic acid to yield N'- (β-triphenylgermyl)propionyl derivatives, demonstrating that the benzoyl group can be replaced with other complex acyl moieties. researchgate.net

Incorporation into Hybrid Molecular Architectures (e.g., Thioureas, Pyrazoles)

The synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives can be achieved through the condensation of 4-(tert-butyl)benzohydrazide with various aromatic aldehydes. nih.gov This reaction forms the basis for creating a diverse range of compounds with potential biological activities. nih.gov

Thioureas: While the direct synthesis of thiourea (B124793) derivatives from this compound is not extensively detailed in the provided context, the comparison of the biological activity of its derivatives to the standard thiourea suggests a structural or functional relationship that is of interest in medicinal chemistry. nih.gov

Pyrazoles: Pyrazoles are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. nih.gov The synthesis of pyrazole-triazole hybrids has been developed, indicating the utility of related nitrogen-rich scaffolds in creating complex heterocyclic systems. nih.gov Synthetic routes to access multi-substituted pyrazole-triazole hybrids have been established, often involving copper-catalyzed azide-alkyne cycloaddition. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Synthetic Studies

A suite of advanced analytical techniques is employed to confirm the identity and elucidate the structural details of this compound and its derivatives. These methods are crucial for verifying the outcomes of synthetic transformations and understanding the molecule's three-dimensional arrangement.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For derivatives of 4-(tert-butyl)benzohydrazide, ¹H-NMR spectra typically show characteristic signals for the aromatic protons of the tert-butylbenzene ring as doublets in the range of 7.31 to 7.90 ppm. semanticscholar.org The protons of the tert-butyl group's three methyl groups appear as a singlet around 1.43 ppm. semanticscholar.org The proton of the secondary amine group (NH) gives a signal at approximately 12.46 ppm. semanticscholar.org

In ¹³C-NMR spectra of related structures, signals for the carbon atoms of the aromatic rings and the tert-butyl group are observed at their expected chemical shifts. For instance, in tert-butyl carbamate derivatives, the carbons of the tert-butyl group typically resonate around 28 ppm, while the quaternary carbon appears near 80 ppm. Aromatic carbons show signals in the range of 115-155 ppm.

Interactive Data Table: Representative NMR Data for 4-(tert-butyl)benzohydrazide Derivatives

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Aromatic-H | 7.31 - 7.90 (d) | Aromatic-C | 115 - 155 |

| NH | ~12.46 (s) | C=O | ~165 |

| tert-Butyl-H | ~1.43 (s) | Quaternary-C (tert-Butyl) | ~35 |

| Methyl-C (tert-Butyl) | ~31 |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Mass Spectrometry (e.g., HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. This technique is routinely used to confirm the successful synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in confirming the structure.

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of 4-(tert-butyl)benzohydrazide derivatives, characteristic absorption bands are observed. A broad peak around 3444 cm⁻¹ is attributed to the O-H stretching vibration, if present. semanticscholar.org The stretching vibration of the carbonyl group (C=O) typically appears as a strong band around 1634 cm⁻¹. semanticscholar.org The C=N stretching vibration of the azomethine group in hydrazone derivatives is found near 1568 cm⁻¹. semanticscholar.org The N-H wagging vibration of the secondary amine group gives a band around 749 cm⁻¹. semanticscholar.org

Interactive Data Table: Key FT-IR Absorption Bands for 4-(tert-butyl)benzohydrazide Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3444 |

| C=O stretch | ~1634 |

| C=N stretch | ~1568 |

| N-H wag | ~749 |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully used to determine the crystal structures of several N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov

For example, the crystal structure of 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide was determined to be in the monoclinic, Cc space group. nih.gov The analysis of bond lengths and angles reveals details about the molecular geometry. For instance, the N-N bond length in this compound was found to be 1.364 Å. nih.gov Another derivative, 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide, crystallized in a monoclinic Pbca space group. nih.gov

Crystallographic data also provides insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. nih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| N-N Bond Length (Å) | 1.364 |

Note: This data is for a specific derivative and will vary for other compounds.

Mechanistic Insights into Biological Activities in Vitro and in Silico Investigation

Insect Growth Regulatory Activity and Ecdysone (B1671078) Receptor Agonism

N'-Benzoyl-4-(tert-butyl)benzohydrazide belongs to the class of diacylhydrazine (DAH) insecticides, which are renowned for their role as nonsteroidal ecdysone agonists. nih.govjst.go.jp These compounds mimic the action of the natural insect molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR). jst.go.jpnih.gov This interaction prematurely triggers the molting process, leading to developmental disruption and ultimately, the death of the insect larva. jst.go.jpnih.gov

This compound and its analogs have demonstrated significant insecticidal activity against various lepidopteran pests. Laboratory bioassays are crucial for determining the potency of these compounds. For instance, studies on the common cutworm, Spodoptera litura, a significant agricultural pest, have been used to evaluate the efficacy of various diacylhydrazine analogues. nih.govnih.gov The diamondback moth, Plutella xylostella, is another major pest of cruciferous crops globally that has been a target for these insecticides. frontiersin.org

The efficacy is often quantified by the LC50 value (the concentration required to kill 50% of the test population). While specific LC50 values for this compound against these exact species are proprietary or embedded in broader studies on analogues, research on related compounds provides a clear indication of the class's potency. For example, modifications to the core diacylhydrazine structure have yielded compounds with high insecticidal activities against S. litura. nih.govnih.gov

Table 1: Representative Insecticidal Activity of Diacylhydrazine Analogs This table is illustrative of the activity range for the diacylhydrazine class, to which this compound belongs.

| Compound Class | Target Species | Activity Metric | Reported Value |

| Diacylhydrazine Analogs | Spodoptera litura | LC50 | Varies (often in mg/L range) |

| Diacylhydrazine Analogs | Plutella xylostella | % Mortality | High at low concentrations |

| Diacylhydrazine Analogs | Helicoverpa armigera | % Mortality | High at low concentrations mdpi.com |

| Diacylhydrazine Analogs | Spodoptera exigua | % Mortality | >95% at 10 mg/L mdpi.com |

The insecticidal action of this compound stems from its function as an agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). nih.govjst.go.jp The binding of a ligand to the Ligand-Binding Domain (LBD) of the EcR/USP complex initiates a cascade of gene expression that regulates molting and metamorphosis.

In silico and in vitro studies have elucidated how diacylhydrazines interact with this receptor complex:

High-Affinity Binding: Nonsteroidal agonists like diacylhydrazines bind with high affinity to the EcR/USP complex. nih.gov The binding affinity is a primary determinant of their insecticidal potency. nih.gov For instance, the spruce budworm (Choristoneura fumiferana) ecdysone receptor has been shown to bind to a diacylhydrazine photoaffinity compound with a high affinity (Kd = 2.23 ± 0.27 nM). nih.gov

Conformational Changes: The binding of the agonist induces a critical conformational change in the EcR LBD. This change stabilizes the receptor in an active state, promoting the recruitment of coactivator proteins and initiating the downstream signaling pathway that leads to a premature and lethal molt. jst.go.jp

Structural Basis of Interaction: X-ray crystallography studies of EcR/USP LBDs bound to diacylhydrazine agonists reveal that these synthetic ligands occupy the same ligand-binding pocket as the natural hormone 20-hydroxyecdysone. jst.go.jp The interaction is stabilized by a network of hydrophobic interactions and hydrogen bonds between the compound and specific amino acid residues within the pocket. jst.go.jp The tert-butyl group, a common feature in potent diacylhydrazines, contributes to these crucial hydrophobic interactions. jst.go.jp

This binding effectively hijacks the insect's developmental machinery, causing it to initiate a molt it is not prepared for, resulting in incomplete ecdysis, starvation, and death. nih.gov

The performance of new insecticidal compounds is often benchmarked against established commercial products. For diacylhydrazines, a common reference insecticide is tebufenozide (B1682728) (RH-5992), one of the first commercially successful ecdysone agonists. nih.govmdpi.comresearchgate.net

Studies synthesizing and evaluating novel analogs of this compound frequently compare their larvicidal activities to tebufenozide. In many cases, newly developed derivatives exhibit insecticidal activities that are comparable or, in some instances, superior to that of tebufenozide against key pests like Spodoptera litura. nih.gov For example, certain novel N'-tert-butyl-N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives showed larvicidal activities somewhat lower than tebufenozide, but higher than the earlier diacylhydrazine, RH-5849. nih.gov This continuous research effort highlights the this compound scaffold as a valuable template for developing next-generation insect growth regulators.

Table 2: Comparative Efficacy of Diacylhydrazine Insecticides

| Compound | Target Species | Efficacy Comparison |

| Novel Diacylhydrazines | Oriental armyworm | Most exhibit higher activity than RH-5849 nih.gov |

| Novel Diacylhydrazines | Spodoptera exigua | Many show higher activity than tebufenozide mdpi.com |

| Chromafenozide | Spodoptera litura | Reported to be 4 times more active than tebufenozide researchgate.net |

Enzyme Inhibition Studies

Beyond its well-documented insecticidal properties, the benzohydrazide (B10538) scaffold has been investigated for its potential to inhibit various enzymes, revealing a broader spectrum of biological activity.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a target for managing issues ranging from agricultural nitrogen loss to human pathogens. d-nb.info

This compound derivatives have been synthesized and evaluated as urease inhibitors. In vitro assays have demonstrated that these compounds can exhibit potent inhibitory activity, sometimes exceeding that of the standard inhibitor, thiourea (B124793). nih.govnih.gov For example, a study on a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, compared to the thiourea standard of 21.14 ± 0.425 µM. nih.gov

In silico molecular docking studies provide insights into the binding mechanism. nih.govnih.gov These models suggest that the benzohydrazide derivatives can fit into the active site of the urease enzyme. The inhibitor is stabilized through non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues and the two nickel ions in the enzyme's active center. researchgate.net The oxygen and nitrogen atoms of the hydrazide core often play a crucial role in chelating with the nickel ions, effectively blocking the substrate from accessing the catalytic site. researchgate.net

Table 3: Urease Inhibition Data for Benzohydrazide Derivatives

| Compound Series | IC50 Range (µM) | Standard Inhibitor | Standard IC50 (µM) |

| N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives | 13.33 - 251.74 nih.gov | Thiourea | 21.14 nih.gov |

The versatile structure of benzohydrazide and related compounds has prompted investigations into their effects on other enzyme families. Alkaline phosphatases (APs), for example, are enzymes that remove phosphate (B84403) groups from various molecules and are involved in numerous cellular processes. nih.govresearchgate.net

While direct studies on this compound itself against these specific enzymes are limited, research on structurally similar molecules containing the tert-butylphenyl and hydrazide moieties indicates potential. For instance, a series of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines were evaluated for their inhibitory potential against alkaline phosphatases. nih.govresearchgate.net Certain derivatives were found to be potent inhibitors of human intestinal alkaline phosphatase and tissue non-specific alkaline phosphatase, with IC50 values in the low micromolar range (e.g., 0.71 ± 0.02 µM). nih.govresearchgate.net Molecular docking analyses in these studies suggested that the inhibitors bind within the enzyme's active site, interacting with key residues. nih.govresearchgate.net These findings suggest that the broader chemical class to which this compound belongs merits further investigation for its potential to inhibit hydrolases like phosphatases.

Antimicrobial Efficacy (In Vitro)

The benzohydrazide framework is a cornerstone in the development of various antimicrobial agents. nih.gov Investigations into derivatives of 4-(tert-butyl)benzohydrazide have revealed a spectrum of activities against bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Potency against Model Organisms (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

Benzohydrazides are generally recognized for their potential antibacterial properties. nih.govmdpi.com Studies on various substituted benzohydrazide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, research on 4-tert-butylbenzoyl amoxicillin, a related derivative, demonstrated antibacterial action against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Similarly, other acylhydrazone derivatives have exhibited inhibitory activity against these model organisms, with the specific potency often dependent on the nature of the chemical substitutions on the core structure. researchgate.net However, the antibacterial efficacy can be variable; some analyses of N'-benzylidene-benzohydrazides showed satisfactory activity primarily against Gram-positive strains, while others noted efficacy against Bacillus subtilis in particular. researchgate.net

Antifungal Activity and Specific Target Modulation (e.g., Botrytis cinerea, Candida albicans)

The antifungal potential of benzohydrazide derivatives has been evaluated against various fungal pathogens. nih.gov In vitro studies have been conducted on N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives for their activity against the phytopathogenic fungus Botrytis cinerea. researchgate.net General studies on benzohydrazides have also confirmed activity against this fungus, with quantitative structure-activity relationship (QSAR) models developed to understand the chemical features essential for this inhibition. researchgate.netnih.gov

Furthermore, the benzohydrazide scaffold has been investigated for activity against human fungal pathogens like Candida albicans. Certain N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown promising antifungal activity against C. albicans. nih.gov Other research into novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety also demonstrated significant inhibitory activity against various Candida species and other fungi. frontiersin.org The mechanism of action is thought to involve specific target modulation within the fungal cells, though this can vary between different derivatives.

| Compound Class | Fungal Species | Activity Noted |

|---|---|---|

| N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives | Botrytis cinerea | Inhibitory activity evaluated researchgate.net |

| General Benzohydrazides | Botrytis cinerea | Antifungal activity observed, QSAR models developed nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | Candida albicans | Promising antifungal activity reported nih.gov |

| Acylhydrazone derivatives | Candida spp. | Potential antifungal activity identified frontiersin.org |

Antitubercular Activity against Mycobacterium tuberculosis Strains (In Vitro)

The hydrazide functional group is famously a key component of isoniazid, a primary drug used to treat tuberculosis. Consequently, various benzohydrazide derivatives are frequently investigated for their potential antitubercular activity. researchgate.netmdpi.com Research has demonstrated that synthetic benzohydrazones can exhibit significant in vitro activity against Mycobacterium tuberculosis H37Rv strains, with minimum inhibitory concentration (MIC) values ranging from 7.8 to 250 µg/mL. researchgate.net

More complex derivatives, such as N′-(4-(1H-pyrrol-1-yl) benzoyl)-benzohydrazides, have also been synthesized and screened for antitubercular potential. mdpi.comresearchgate.net These studies often involve molecular docking and other in silico methods to predict how these compounds might interact with mycobacterial enzymes. mdpi.com While specific data for this compound is not detailed, the consistent activity of related compounds underscores the importance of this chemical class in the search for new antitubercular agents. researchgate.netnih.govnih.gov

Preliminary In Vitro Antiviral Screening and Mechanisms

The structural framework of benzohydrazide and related benzamide (B126) derivatives has been explored for potential antiviral applications. rsc.orgresearchgate.net For example, a class of 4-tert-butylphenyl-substituted spirothiazolidinones, which are derived from a 4-tert-butyl benzamide structure, were identified as inhibitors of the influenza A/H3N2 virus by targeting the hemagglutinin-mediated fusion process. nih.gov Other research has focused on different viral targets. A series of novel aryl benzoyl hydrazide analogs showed inhibitory activity against the avian H5N1 influenza strain, while a p-Trifluoromethylbenzohydrazide derivative demonstrated potent activity against the Monkeypox virus. researchgate.net Furthermore, various benzamide derivatives have been designed and screened for activity against a range of viruses, including Adenovirus, HSV-1, and coxsackievirus, with some compounds showing strong in vitro efficacy. rsc.orgresearchgate.net These preliminary screenings suggest that the broader class of compounds could interfere with various viral replication mechanisms.

Antiglycation Activity Evaluation

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging. Benzohydrazide derivatives have been widely studied as potential antiglycation agents. nih.govnih.gov A series of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized and evaluated for their biological activities, which are known to include antiglycation effects. nih.govnih.gov

Studies on other benzoylhydrazone series provide specific data on this activity. For instance, a series of 4-methoxybenzoylhydrazones showed a varying but significant degree of antiglycation activity, with several compounds exhibiting greater potency than the standard inhibitor, rutin. researchgate.netmdpi.comnih.gov The mechanism by which these compounds inhibit glycation may involve interference with the formation of Amadori products, scavenging of free radicals generated during the glycation process, or breaking of cross-links. researchgate.net The inhibitory concentration (IC₅₀) values depend heavily on the specific substitutions on the aromatic rings. researchgate.netmdpi.com

| Compound Derivative | Description | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) |

|---|---|---|---|

| 4-Methoxybenzoylhydrazone 1 | N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide | 216.52 ± 4.2 | Rutin (294.46 ± 1.50) mdpi.com |

| 4-Methoxybenzoylhydrazone 6 | N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 227.75 ± 0.53 | |

| 4-Methoxybenzoylhydrazone 7 | N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 242.53 ± 6.1 | |

| 4-Methoxybenzoylhydrazone 11 | N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | 287.79 ± 1.59 | |

| 4-Methoxybenzoylhydrazone 3 | N'-(3-Hydroxybenzylidene)-4-methoxybenzohydrazide | 289.58 ± 2.64 |

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The antioxidant potential of benzohydrazide derivatives is a frequently reported biological activity. nih.govnih.gov This activity is crucial as oxidative stress from free radicals is linked to numerous pathological conditions. The antioxidant capacity of these compounds is typically evaluated through their ability to scavenge stable free radicals.

The primary mechanisms by which antioxidants scavenge free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thus neutralizing it. nih.gov Theoretical studies using density functional theory (DFT) on related heterocyclic structures like 1,3,4-oxadiazoles suggest that the HAT and SPLET mechanisms are often the most favorable pathways for radical scavenging. nih.gov The specific mechanism and efficiency can be influenced by the chemical environment, such as the solvent used. nih.govrsc.org While specific experimental antioxidant data for this compound is limited, the known free-radical scavenging capabilities of the broader benzohydrazide and acylhydrazone classes suggest that it likely possesses antioxidant properties. rsc.orgresearchgate.net

Antimalarial and Antiprotozoal Activities (In Vitro)

There is a lack of specific in vitro data on the antimalarial and antiprotozoal activities of this compound. The general class of hydrazides is mentioned to have potential antimalarial activity nih.gov. Research in the field has explored various related benzamide and benzohydrazide structures for their efficacy against parasites like Plasmodium falciparum and Toxoplasma gondii. For example, studies on N-benzoyl-2-hydroxybenzamides have shown them to be effective against T. gondii and chloroquine-resistant P. falciparum. Other research has focused on different complex derivatives, such as N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives, as potential antimalarial agents malariaworld.org. However, specific IC50 values or efficacy data for this compound are not present in the available literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling

Elucidation of Key Structural Features for Biological Activity

The biological activity of N'-Benzoyl-4-(tert-butyl)benzohydrazide and its analogs is intrinsically linked to specific structural features. The core scaffold, a bisacylhydrazine, is fundamental to its function as an ecdysone (B1671078) agonist, a class of insecticides that mimic the molting hormone of insects. ebi.ac.ukebi.ac.uk Analysis of this compound and its derivatives, such as tebufenozide (B1682728) and methoxyfenozide, highlights the essential components for activity. ebi.ac.uk

The key structural components contributing to the biological profile include:

The Hydrazide Bridge (-CO-NH-N-CO-): This central linker is crucial for maintaining the correct conformation and orientation of the aromatic rings, allowing for effective binding to the target receptor. In related N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, the N-N bond length and the ability to form hydrogen bonds are critical for enzyme inhibition. nih.gov

The 4-(tert-butyl)benzoyl Moiety: The bulky tert-butyl group on one of the benzoyl rings is a significant feature. This group contributes to the lipophilicity of the molecule, which can influence its ability to cross biological membranes. Its size and shape are also important for fitting into the specific binding pocket of the target protein.

The Second Benzoyl Group: The substitutions on the second aromatic ring play a vital role in modulating the activity. The nature and position of these substituents can fine-tune the electronic and steric properties of the entire molecule. nih.gov

Hydrogen Bonding: The hydrazide structure contains both hydrogen bond donors (N-H) and acceptors (C=O). X-ray crystallography studies on related compounds, like 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, have demonstrated the presence of strong intramolecular and intermolecular hydrogen bonds. nih.gov These interactions are often critical for the specific recognition and binding of the molecule to its biological target, such as an enzyme's active site. nih.gov For instance, in urease inhibition, the binding interactions with the enzyme are directly influenced by these hydrogen bonds. nih.gov

Studies on structurally similar hydrazones have also identified the hydrazide–hydrazone scaffold (–CO–NH–N=C–) as a key pharmacophore for various biological activities, including cholinesterase inhibition. mdpi.com This further underscores the importance of the core hydrazide structure in this class of compounds.

Influence of Substituent Electronic and Steric Parameters on Bioactivity Profiles

The bioactivity of this compound derivatives can be significantly altered by modifying the substituents on the aromatic rings. These modifications impact the molecule's electronic and steric properties, which in turn affect its interaction with the target receptor. rasayanjournal.co.in

Electronic Parameters: These parameters describe the electron-donating or electron-withdrawing nature of a substituent, which influences the molecule's polarity, solubility, and ability to form hydrogen bonds. rasayanjournal.co.in

Electron-Donating Groups (EDGs): In studies of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives as urease inhibitors, SAR analysis revealed that the presence of EDGs (e.g., hydroxyl, methoxy) on the phenyl ring generally leads to enhanced enzyme inhibition. nih.gov These groups can increase the electron density at specific points in the molecule, potentially strengthening interactions with the target enzyme.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs (e.g., halogens like fluorine or chlorine) can also modulate activity. nih.gov The strategic placement of a fluorine atom, for example, can markedly influence potency by altering the local electronic environment. nih.gov In some series of inhibitors, the electron-withdrawing effect of a heterocyclic ring is a key determinant of potency.

Taft and Sterimol Parameters: QSAR studies often employ steric parameters like Taft's (Es) or more sophisticated multidimensional parameters like Sterimol to quantify the spatial effects of substituents. taylorfrancis.comubaya.ac.idresearchgate.net

Influence on Activity: Research on structurally related compounds has shown that steric parameters can have a more significant impact on biological activity than electronic or lipophilic parameters. rasayanjournal.co.inubaya.ac.id For example, the size and position of a substituent can either facilitate or hinder the optimal binding orientation within a receptor. A bulky group in a specific position might provide favorable van der Waals interactions, while in another position, it could cause a steric clash, reducing activity.

The interplay between electronic and steric effects is crucial. The optimal substituent for a particular position is one that balances these properties to achieve the strongest and most specific interaction with the biological target.

Interactive Table of Substituent Effects on Urease Inhibition The following table summarizes the inhibitory activity (IC₅₀) of various N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, illustrating the influence of different substituents on the phenyl ring.

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) | Effect Type |

| Standard | Thiourea (B124793) | 21.14 ± 0.425 | - |

| Derivative 1 | 2-OH, 3-OCH₃ | 13.33 ± 0.58 | Electron-Donating |

| Derivative 2 | 2-OH, 5-Br | 15.11 ± 0.91 | Mixed |

| Derivative 3 | 2-OH | 22.31 ± 0.84 | Electron-Donating |

| Derivative 4 | 4-F, 3-OCH₃ | 25.12 ± 1.11 | Mixed |

| Derivative 5 | 4-Cl | 108.31 ± 2.14 | Electron-Withdrawing |

| Derivative 6 | 4-NO₂ | 251.74 ± 6.82 | Electron-Withdrawing |

Data derived from a study on urease inhibition. nih.gov

QSAR Model Development and Validation Methodologies

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This allows for the prediction of the activity of new, unsynthesized molecules. The development of a robust and predictive QSAR model involves several critical steps. nih.gov

Model Development:

Dataset Selection: A dataset of compounds with known biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., Hammett constants), steric (e.g., Taft or Sterimol parameters), and lipophilic (e.g., logP) descriptors. ubaya.ac.iddergipark.org.tr

Model Generation: Statistical methods are used to create an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and more complex approaches like Artificial Neural Networks (ANN). nih.gov

Model Validation: Validation is essential to ensure that the QSAR model is statistically sound and has genuine predictive ability, rather than just describing the training data. nih.gov This involves both internal and external validation techniques. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using only the training set. A common method is cross-validation (Leave-One-Out or LOO) , where the model is repeatedly re-built with one compound removed and then used to predict the activity of that compound. The results are used to calculate the cross-validated correlation coefficient (q²). dergipark.org.tr Another technique is the Y-Randomization Test , where the activity data is shuffled randomly to ensure the original correlation was not due to chance. jbclinpharm.org

External Validation: The model's true predictive power is tested by using it to predict the activity of the compounds in the external test set, which were not used during model development. nih.gov

Key Statistical Parameters for Validation: A reliable QSAR model is characterized by strong statistical metrics.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r² | Measures how well the model fits the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | Measures the predictive ability of the model through internal validation. | > 0.5 |

| Difference between r² and q² | r² - q² | A large difference can indicate model overfitting. | < 0.3 |

| Fischer's F-test | F | Indicates the statistical significance of the regression model. | High value |

| Standard Deviation | s | Measures the deviation of the predicted values from the observed values. | Low value |

Criteria based on common QSAR validation practices. jbclinpharm.org

Finally, the Applicability Domain (AD) of the model must be defined. The AD specifies the chemical space within which the model can make reliable predictions, ensuring it is only used for compounds similar to those in the training set. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the mechanism of action. While direct docking studies on N'-Benzoyl-4-(tert-butyl)benzohydrazide are not extensively detailed in the available literature, significant research has been conducted on its closely related N'-benzylidene derivatives, particularly in the context of enzyme inhibition. nih.govnih.gov

In silico molecular modeling has been effectively employed to understand the binding interactions of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives with specific protein targets, most notably urease. nih.govnih.govresearchgate.net Urease is an enzyme that contains two nickel atoms in its core structure and catalyzes the hydrolysis of urea (B33335). nih.govsemanticscholar.org Molecular docking analyses of these derivatives have provided a rational basis for their observed inhibitory activity.

The studies revealed that these compounds fit well into the active site of the urease enzyme. The binding pose is primarily stabilized by a network of interactions with key amino acid residues and the crucial nickel ions (Ni²⁺) at the enzyme's core. nih.gov The hydrazide moiety (-CO-NH-N=CH-) is a key pharmacophore that plays a central role in these interactions. Specifically, the oxygen and nitrogen atoms of this group often form coordination bonds or hydrogen bonds with the nickel ions and surrounding residues. nih.gov

For instance, the docking poses of potent inhibitors in this series show the carbonyl oxygen and the nitrogen of the azomethine group chelating the two nickel ions in the active site. Furthermore, the 4-(tert-butyl)benzoyl moiety and the substituted benzylidene ring engage in hydrophobic and van der Waals interactions with non-polar residues, further anchoring the ligand within the binding pocket. Structure-activity relationship (SAR) analyses, supported by these docking studies, have indicated that the nature and position of substituents on the benzylidene ring significantly influence the binding mode and inhibitory potency. nih.govnih.gov

The prediction of binding affinity is a key outcome of molecular docking studies, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores provide a quantitative estimate of the strength of the ligand-receptor interaction, with lower energy values typically indicating more stable binding.

For the N'-benzylidene-4-(tert-butyl)benzohydrazide series, the predicted binding affinities correlate well with their experimentally determined inhibitory activities (IC₅₀ values) against urease. nih.gov Derivatives showing lower docking scores consistently demonstrated lower IC₅₀ values, signifying higher potency. nih.govnih.gov For example, compounds with electron-donating groups on the phenyl ring were found to be particularly active. nih.gov This correlation underscores the reliability of the docking protocol in predicting the biological activity of these compounds.

The following table summarizes the in vitro urease inhibitory activity for some of the most potent synthesized N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which reflects their strong binding energetics. nih.gov

| Compound ID | Substituent on Benzylidene Ring | IC₅₀ (µM) |

| 6 | 2,4-dihydroxy | 13.33 ± 0.58 |

| 25 | 4-diethylaminosalicylaldehyde derived | 17.51 ± 0.63 |

| Thiourea (B124793) (Standard) | - | 21.14 ± 0.425 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into conformational changes and the robustness of the binding interactions predicted by docking.

Specific MD simulation studies for this compound were not found in the reviewed literature. However, this technique has been applied to structurally related compounds containing the 4-(tert-butyl)benzoyl moiety to validate their binding modes. For example, MD simulations were performed on 1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, a compound targeting the VEGFR-2 protein. researchgate.net These simulations were used to confirm the stability of the docked complex. researchgate.net Similarly, simulations for N-(4-tert-butylphenylcarbamoyl)benzamide were used to substantiate docking predictions related to its cytotoxic activity. rasayanjournal.co.in

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation is run for a specific period (e.g., nanoseconds), and key parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked pose and that the protein structure is not significantly perturbed, thus confirming the stability of the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of a molecule. These calculations provide detailed information about molecular geometry, electronic structure, and chemical reactivity.

For the broader class of benzohydrazide (B10538) derivatives, DFT calculations have been used to optimize the molecular structure and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdoi.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com For benzohydrazide derivatives, such analyses reveal that the electronegative oxygen and nitrogen atoms are centers of negative potential, making them likely sites for hydrogen bonding and coordination with metal ions, which is consistent with the interactions observed in molecular docking studies. nih.govdoi.org These theoretical insights into electronic structure and reactivity complement experimental findings and help in understanding the biological activity of these compounds. nih.gov

Q & A

Q. What synthetic strategies are effective for preparing N'-Benzoyl-4-(tert-butyl)benzohydrazide and its analogues?

The synthesis typically involves condensation reactions between substituted benzohydrazides and carbonyl-containing reagents. For example, benzoyl chloride derivatives can react with tert-butyl-substituted hydrazides under alkaline conditions (e.g., 5% NaOH) at controlled temperatures to form the benzohydrazide backbone . Key steps include:

- Protecting group strategies (e.g., tert-butoxycarbonyl (BOC) for amine protection) .

- Optimization of reaction conditions (solvent, temperature, catalyst) to improve yield and purity. Ethanol or methanol is often used for recrystallization .

- Characterization via UV, FTIR, and NMR spectroscopy to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives?

A multi-technique approach is recommended:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., tert-butyl protons at δ ~1.3 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths/angles, especially for hydrazone linkages .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial activity : Disk diffusion or microdilution assays against S. aureus, E. coli, and fungal strains .

- Enzyme inhibition : Colorimetric assays for acetylcholinesterase (AChE) or xanthine oxidase (XO) inhibition, with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to target enzymes (e.g., AChE or XO). Focus on substituent effects; for example, electron-withdrawing groups (e.g., -CF₃) may enhance interactions with hydrophobic enzyme pockets .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity .

- QSAR models : Develop regression models using descriptors like logP, polar surface area, and substituent Hammett constants .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Systematic variation : Test derivatives with incremental structural changes (e.g., halogenation at para vs. meta positions) to isolate substituent effects .

- Assay standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell line passage number) .

- Meta-analysis : Compare IC₅₀ values across literature to identify trends (e.g., tert-butyl groups enhancing membrane permeability) .

Q. What crystallographic insights are critical for understanding structure-activity relationships?

- Intermolecular interactions : Hydrogen bonding (N–H⋯O) and π-π stacking in crystal lattices influence solubility and stability .

- Conformational analysis : Compare bond angles (e.g., C–N–N torsion) between active and inactive derivatives to identify bioactive conformers .

- Solvent effects : Crystal packing in polar vs. nonpolar solvents may mimic physiological environments .

Q. How can advanced spectral techniques address challenges in characterizing hydrazone tautomerism?

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -OMe) to balance logP values and improve bioavailability .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays .

- Prodrug design : Mask hydrazide groups with enzymatically cleavable moieties (e.g., esters) to enhance absorption .

Methodological Considerations

Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?

Q. What analytical workflows are recommended for impurity profiling in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.